

# Sulopenem probenecid coadministration food effects

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## Compound Focus: Sulopenem

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## Introduction to Sulopenem Etzadroxil/Probenecid

**Sulopenem** etzadroxil/probenecid (marketed as **Orlynvah**) is a novel oral antibacterial combination therapy recently approved for treating uncomplicated urinary tract infections (uUTIs) in adult women with limited alternative treatment options [1] [2]. This fixed-dose combination consists of **sulopenem etzadroxil** (a penem antibacterial prodrug) and **probenecid** (a renal tubular transport inhibitor) [2]. Unlike traditional carbapenems that require intravenous administration, this formulation represents the **first oral penem** available in the U.S., offering a crucial therapeutic option for infections caused by multidrug-resistant pathogens [3] [4].

The coadministration with food significantly impacts the pharmacokinetics of **sulopenem**, substantially enhancing its oral bioavailability [5]. This document provides detailed experimental protocols and analytical considerations for evaluating these food effects in preclinical and clinical development settings.

## Pharmacokinetic Profile and Food Effects

### Mechanism of Food-Enhanced Absorption

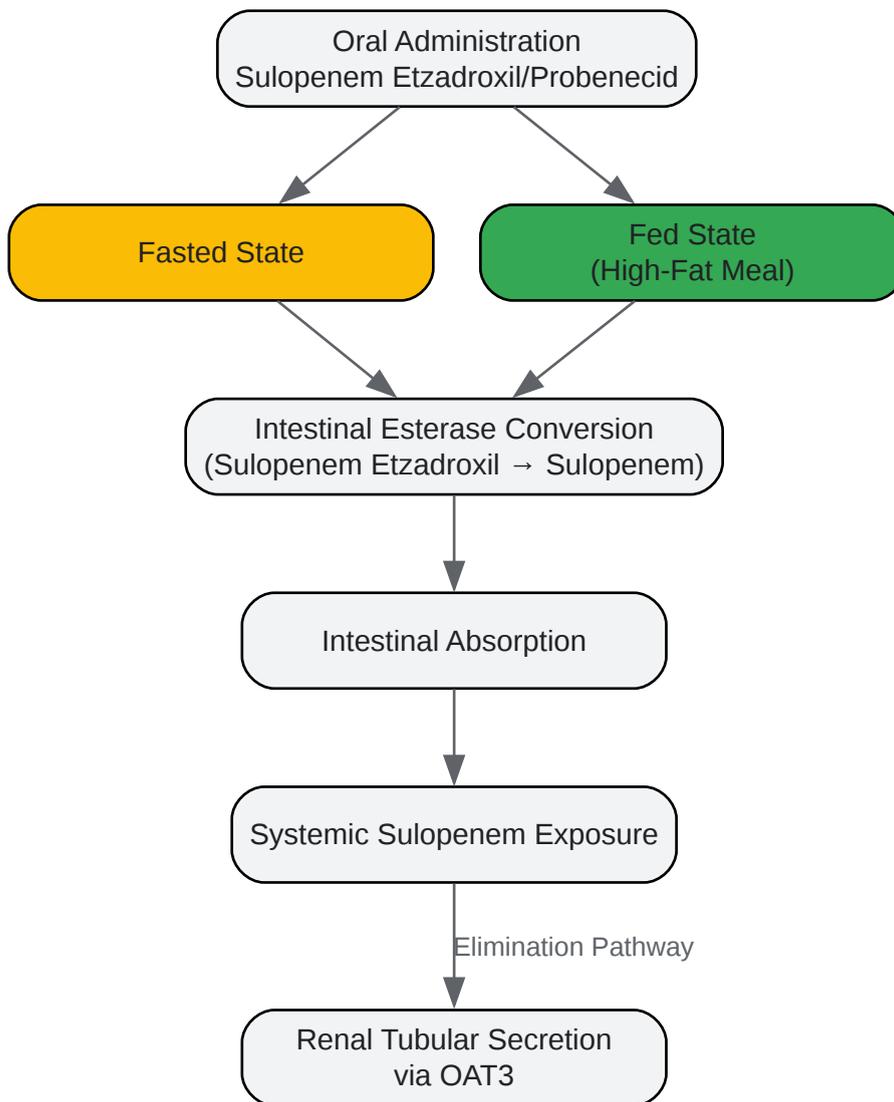
**Sulopenem** etzadroxil is an ester prodrug that requires hydrolysis by intestinal esterases to form the active metabolite, **sulopenem** [5] [6]. Probenecid enhances systemic exposure to **sulopenem** by inhibiting its renal tubular secretion via organic anion transporter 3 (OAT3) [3]. When administered with food, particularly high-fat meals, the **bioavailability of sulopenem increases substantially** through several potential mechanisms: delayed gastric emptying, increased lymphatic absorption, and enhanced solubility of the lipophilic prodrug [5].

Table 1: Pharmacokinetic Parameters of **Sulopenem** Under Fasted and Fed Conditions

Parameter	Fasted State	Fed State (High-Fat Meal)	Notes
Oral Bioavailability	40% [5]	64% [5]	60% relative increase with food
Tmax (Sulopenem)	1 hour [5]	2 hours [5]	Meal delays time to peak concentration
Tmax (Probenecid)	3 hours [5]	2 hours [5]	Food synchronizes Tmax for both components
Apparent Volume of Distribution (Sulopenem)	134 L [5]	92.09 L [5]	Food reduces distribution volume
Elimination Half-life (Sulopenem)	1.18 hours [5]	1.28 hours [5]	Minor prolongation with food
Elimination Half-life (Probenecid)	2.93 hours [5]	3.83 hours [5]	Moderate prolongation with food

## Quantitative Impact of Food on Exposure

The administration of **sulopenem** etzadroxil/probenecid with a high-fat meal increases the area under the curve (AUC) of oral **sulopenem** by **23.6% when administered alone** and by **62% when administered with probenecid** [6]. This demonstrates a synergistic effect between food and probenecid in enhancing systemic exposure. The recommended high-fat meal is defined as containing **800-1000 calories**, with approximately **50% of total calories from fat** (400-500 calories from fat) [5] [3].



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Diagram 1: Metabolic pathway of **sulopenem** etzadroxil/probenecid showing key points where food intake influences bioavailability. OAT3 = organic anion transporter 3.

## Experimental Protocols

### Clinical Food-Effect Study Design

**Objective:** To evaluate the effect of a high-fat meal on the pharmacokinetics of **sulopenem** etzadroxil and probenecid in healthy adult subjects.

**Study Design:** Randomized, open-label, two-period, two-treatment, single-dose crossover study [5].

### Subjects:

- Healthy adult volunteers (age 18-55 years)
- BMI between 18.5 and 30 kg/m<sup>2</sup>
- Normal renal function (eGFR ≥90 mL/min/1.73m<sup>2</sup>)

### Treatments:

- **Treatment A:** Single oral dose of **sulopenem** etzadroxil 500 mg/probenecid 500 mg after an overnight fast of at least 10 hours
- **Treatment B:** Single oral dose of **sulopenem** etzadroxil 500 mg/probenecid 500 mg 30 minutes after starting a standardized high-fat meal (800-1000 calories, 50% fat)

**Washout Period:** Minimum of 3 days between treatments (approximately 5-7 half-lives)

### Standardized Meal Composition:

- Total calories: 800-1000 kcal
- Fat content: 400-500 kcal (approximately 45-50g fat)
- Carbohydrates: 300-400 kcal
- Protein: 100-150 kcal
- Example meal: Two eggs, two strips of bacon, two slices of toast with butter, 4 ounces of hash brown potatoes, and 8 ounces of whole milk [5]

### Pharmacokinetic Sampling:

- Pre-dose (0 hour)
- 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose
- Collect blood samples in appropriate anticoagulant tubes
- Centrifuge within 30 minutes of collection; separate plasma and store at -70°C until analysis

### Urine Collection:

- Pre-dose void
- 0-4, 4-8, 8-12, and 12-24 hours post-dose
- Measure total volume; aliquot and store at -70°C until analysis

## Bioanalytical Method for Quantification

**Sample Preparation:**

- Plasma: Protein precipitation with acetonitrile containing internal standard
- Urine: Dilution with mobile phase and centrifugation

**LC-MS/MS Conditions:**

- Chromatography: Reverse-phase C18 column (100 × 2.1 mm, 2.6 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: 5% B to 95% B over 3.5 minutes
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Mass Spectrometry: ESI positive mode; MRM transitions:
  - **Sulopenem**: m/z 414.1 → 140.1
  - Probenecid: m/z 286.0 → 200.1
  - Internal Standard: Appropriate stable isotope-labeled analog

**Validation Parameters:**

- Linearity: 0.05-50 μg/mL for both analytes ( $r^2 > 0.99$ )
- Precision: <15% CV
- Accuracy: 85-115% of nominal values
- Stability: Bench-top, freeze-thaw, and long-term stability established

## Pharmacokinetic Analysis

**Noncompartmental Analysis:**

- C<sub>max</sub>: Maximum observed concentration
- T<sub>max</sub>: Time to reach C<sub>max</sub>
- AUC<sub>0-t</sub>: Area under the concentration-time curve from zero to last measurable time
- AUC<sub>0-∞</sub>: Area under the concentration-time curve from zero to infinity
- t<sub>1/2</sub>: Elimination half-life
- CL/F: Apparent clearance
- V<sub>z</sub>/F: Apparent volume of distribution
- Ae<sub>0-24</sub>: Cumulative amount excreted in urine over 24 hours
- CLR: Renal clearance

**Statistical Analysis:**

- Log-transform AUC and Cmax values
- Calculate geometric mean ratios (fed/fasted) with 90% confidence intervals
- Bioequivalence criteria: 90% CI within 80-125% for fasted vs fed comparison
- Use ANOVA including sequence, period, and treatment as fixed effects, subject as random effect

## Key Clinical Considerations

### Special Populations

#### Renal Impairment:

- Mild impairment (CrCl 60-89 mL/min): 2-fold increase in **sulopenem** AUC [5]
- Moderate impairment (CrCl 30-59 mL/min): 3-fold increase in **sulopenem** AUC [5]
- Severe impairment (CrCl 15-29 mL/min): 7.4-fold increase in **sulopenem** AUC [5]
- Not recommended in CrCl <15 mL/min or hemodialysis due to lack of pharmacokinetic data [2]

#### Other Populations:

- No clinically significant differences based on age, sex, or weight [5]
- Hepatic impairment: Effect unknown [5]
- Geriatric patients: No dosage adjustment required based on age alone [2]

## Drug Interactions

Table 2: Clinically Significant Drug Interactions with **Sulopenem** Etzadroxil/Probenecid

Interacting Drug	Interaction Mechanism	Clinical Effect	Recommendation
<b>Ketorolac</b>	Competition for OAT1/OAT3 transport [3]	Increased ketorolac exposure	Contraindicated [2]
<b>Ketoprofen</b>	Competition for OAT1/OAT3 transport [3]	Increased ketoprofen exposure	Contraindicated [7]

Interacting Drug	Interaction Mechanism	Clinical Effect	Recommendation
Valproic Acid	Minimal interaction (unlike carbapenems) [3]	Only 8% reduction in valproic acid exposure	No dose adjustment needed
Naproxen	OAT competition [1]	Potential increased NSAID exposure	Use with caution; monitor

## Discussion and Future Directions

The significant food effect observed with **sulopenem** etzadroxil/probenecid presents both challenges and opportunities in clinical practice. The **60% increase in bioavailability** with food enhances therapeutic efficacy but introduces variability that must be managed through appropriate patient counseling [5] [3]. The requirement for a high-fat meal (800-1000 calories) may present practical challenges for some patients, particularly those with dietary restrictions or reduced appetite [3].

Future research should focus on:

- Development of alternative formulations with reduced food dependence
- Studies evaluating the impact of different meal compositions on bioavailability
- Investigation of food effects in special populations
- Long-term real-world evidence on adherence to food recommendations

For clinical application, patients should be specifically instructed to take **sulopenem** etzadroxil/probenecid with the **largest meal of the day**, ideally containing substantial fat content, to maximize antibiotic exposure and therapeutic efficacy [1] [2].

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